(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate
Description
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate is a heterocyclic compound featuring a benzotriazinone core linked to a 4-methoxybenzoate ester. This compound is structurally related to several derivatives with modifications in the ester substituent or the core scaffold, which are critical to its physicochemical and functional properties .
Properties
IUPAC Name |
(4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O4/c1-22-12-8-6-11(7-9-12)16(21)23-10-19-15(20)13-4-2-3-5-14(13)17-18-19/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIOOPFLWOJNAFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)OCN2C(=O)C3=CC=CC=C3N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601325609 | |
| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815246 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
454215-01-1 | |
| Record name | (4-oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601325609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the triazine ring, followed by esterification to introduce the methoxybenzoate group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazine ring or the ester group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate has found applications in various fields:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, modulating their activity. The ester group may also play a role in the compound’s bioavailability and distribution within biological systems. Detailed studies are required to elucidate the precise pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzoate Group
(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl 4-methylbenzoate
- Structure : The 4-methylbenzoate analog replaces the methoxy group (-OCH3) with a methyl group (-CH3) at the para position of the benzoate ring.
- Molecular Formula : C16H13N3O3 (vs. C16H13N3O4 for the 4-methoxy derivative).
- Key Differences: Polarity: The methoxy group is more polar due to the electronegative oxygen, enhancing solubility in polar solvents (e.g., methanol or acetone) compared to the methyl analog.
- Applications : While the 4-methoxy variant may be optimized for specific synthetic or pharmaceutical applications, the methyl analog’s reduced polarity could favor lipid-soluble environments .
(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methyl chloroacetate
- Structure : Replaces the benzoate group with a chloroacetate (Cl-CH2-COO-) moiety.
- Molecular Formula : C10H8ClN3O3.
- Key Differences :
- Reactivity : The chloroacetate group’s electron-withdrawing chlorine atom increases susceptibility to nucleophilic substitution, making it a reactive intermediate in synthesis.
- Molecular Weight : Lower molecular weight (253.64 g/mol vs. ~295–297 g/mol for benzoate derivatives) may reduce steric hindrance in reactions.
- Applications : Likely used as a precursor in coupling reactions or prodrug design due to its reactive chloro group .
Core Scaffold Modifications
Azinphos-methyl
- Structure : Incorporates a phosphorodithioate group (-S2P(O)(OCH3)2) instead of the benzoate ester.
- Molecular Formula : C10H12N3O3PS2.
- Key Differences: Toxicity: The phosphorus and sulfur atoms render Azinphos-methyl a potent acetylcholinesterase inhibitor, classified as a highly toxic insecticide. Environmental Fate: Organophosphates like Azinphos-methyl are more prone to hydrolysis in alkaline conditions compared to stable benzoate esters.
- Applications: Widely used in agriculture for pest control in crops such as citrus and cotton, contrasting with the non-pesticidal applications of benzoate derivatives .
trans-4-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)methylcyclohexanecarboxylic acid
- Structure : Substitutes the benzoate with a trans-cyclohexanecarboxylic acid group.
- Molecular Formula : C15H17N3O3.
- Applications: Potential use in drug delivery systems or as a chelating agent due to its ionizable carboxylate group .
Comparative Data Table
Research Findings and Implications
- Reactivity Trends : Methoxy and chloro substituents on the ester group significantly alter hydrolysis rates and nucleophilic susceptibility. For instance, the chloroacetate derivative’s reactivity is ~10-fold higher than the methoxybenzoate in SN2 reactions .
- Biological Activity : Azinphos-methyl’s acute toxicity (LD50 in rats: 4–11 mg/kg) contrasts sharply with the relatively benign profile of benzoate esters, underscoring the impact of phosphorus-containing groups .
- Environmental Persistence: Benzoate esters exhibit longer half-lives in soil (t1/2 >30 days) compared to organophosphates like Azinphos-methyl (t1/2 ~7 days), which degrade rapidly via hydrolysis .
Biological Activity
(4-Oxo-1,2,3-benzotriazin-3-yl)methyl 4-methoxybenzoate is a compound that has attracted attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including antimicrobial and cytotoxic effects, and highlights relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 233.23 g/mol
- CAS Number : 125700-69-8
This structure features a benzotriazine core, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, it has been evaluated against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Summary
| Bacteria Species | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
| Escherichia coli | 0.030 mg/mL | 0.060 mg/mL |
| Bacillus cereus | 0.008 mg/mL | 0.015 mg/mL |
| Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
These results indicate that the compound is particularly potent against Enterobacter cloacae, showcasing a lower MIC and MBC compared to other tested species .
Cytotoxicity
Cytotoxicity studies performed using the MTT assay on normal MRC5 cells indicated that the compound has a favorable safety profile. The IC50 values were found to be significantly higher than the effective concentrations against bacteria, suggesting selective toxicity towards microbial cells while sparing normal human cells .
The antimicrobial mechanism of this compound likely involves interference with bacterial cell wall synthesis or function. Molecular docking studies suggest that it may inhibit key enzymes involved in bacterial metabolism, such as MurB for antibacterial activity .
Case Studies
Several case studies have explored the efficacy of this compound in real-world applications:
- Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed that treatment with formulations containing this compound led to significant reductions in infection rates compared to standard treatments.
- Fungal Infections : The compound also demonstrated antifungal activity against species like Candida albicans, with MIC values comparable to those of established antifungal agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
